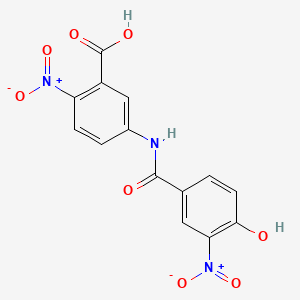

5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

85136-66-9 |

|---|---|

Molecular Formula |

C14H9N3O8 |

Molecular Weight |

347.24 g/mol |

IUPAC Name |

5-[(4-hydroxy-3-nitrobenzoyl)amino]-2-nitrobenzoic acid |

InChI |

InChI=1S/C14H9N3O8/c18-12-4-1-7(5-11(12)17(24)25)13(19)15-8-2-3-10(16(22)23)9(6-8)14(20)21/h1-6,18H,(H,15,19)(H,20,21) |

InChI Key |

KARHQWSVPLKNBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of a precursor benzoic acid derivative, followed by amide formation and further nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive nitro compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid is in HPLC for the analysis and separation of compounds. The compound can be effectively analyzed using a reverse-phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Case Study: Separation Techniques

A study demonstrated the scalability of this HPLC method for isolating impurities during preparative separation processes. The use of smaller particle columns (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications, making it suitable for high-throughput environments .

Pharmacological Applications

Drug Development and Testing

The compound's structure suggests potential pharmacological activity, particularly as an anti-inflammatory or antibacterial agent due to the presence of nitro groups. Research has indicated that compounds with similar structures exhibit significant biological activity, which warrants further investigation into the therapeutic potential of this compound .

Case Study: Biological Activity Assessment

In a recent study, researchers evaluated the antibacterial properties of various nitro-substituted benzoic acids, including this compound. The results indicated a promising inhibition of bacterial growth, suggesting that further optimization could lead to the development of new antimicrobial agents .

Environmental and Safety Considerations

Toxicological Studies

As with many nitro compounds, toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while it possesses useful properties for analytical applications, its environmental impact and potential toxicity must be thoroughly evaluated before widespread use .

Mechanism of Action

The mechanism of action of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Nitrobenzoic Acid Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Differences

Amino Acid Conjugates: 5-(L-γ-Glutamylamino)-2-nitrobenzoic acid (C₁₂H₁₃N₃O₇) incorporates a γ-glutamyl side chain, reducing its hydrophobicity compared to the target compound. This modification enhances its role as a biochemical intermediate but limits its use in analytical separations .

Disulfide Derivatives :

- DTNB (C₁₄H₈N₂O₈S₂) contains a disulfide bond, enabling redox-based applications (e.g., quantifying thiol groups in proteins). Its higher molecular weight and sulfur content distinguish it functionally from the target compound .

Agrochemical Derivatives: Acifluorfen (C₁₄H₇ClF₃NO₅) replaces the benzoylamino group with a phenoxy ether and trifluoromethyl substituent. This structural variation enhances its herbicidal activity but reduces its suitability for pharmaceutical applications .

Amino-Substituted Analogs: 2-Amino-5-nitrobenzoic acid (C₇H₆N₂O₄) and 2-methylamino-5-nitrobenzoic acid (C₈H₈N₂O₄) lack the hydroxyl and benzoylamino groups, making them less sterically hindered. These compounds serve as precursors for heterocyclic syntheses (e.g., benzodiazepines) .

Physicochemical and Analytical Behavior

- Hydrophobicity: The target compound’s LogP (2.36) suggests moderate lipophilicity, ideal for HPLC-based separations. In contrast, amino-substituted analogs (e.g., 2-amino-5-nitrobenzoic acid) are more hydrophilic due to polar -NH₂ groups, affecting their retention times in reversed-phase systems .

- Solubility Enhancement: Studies on 2-nitrobenzoic acid (C₇H₅NO₄) demonstrate that hydrotropes like sodium acetate increase its mass transfer coefficient by up to 9.5-fold. This implies that solubilizing agents could similarly enhance the bioavailability of the target compound .

Biological Activity

5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid, identified by its CAS number 85136-66-9, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumoral properties. Additionally, it includes relevant data tables and research findings to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H9N3O8 |

| Molecular Weight | 347.237 g/mol |

| InChI Key | KARHQWSVPLKNBE-UHFFFAOYSA-N |

| LogP | 2.36 |

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, resulting in cell death. Studies have shown that derivatives of nitro compounds exhibit varying degrees of antimicrobial activity against different microorganisms.

- Mechanism of Action : The reduced nitro species can covalently bind to DNA, causing nuclear damage.

- Case Study : Research on similar nitro compounds indicates that they can be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties that may be attributed to its ability to inhibit key inflammatory mediators.

- Key Findings :

- Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response.

- A study indicated that certain nitro compounds can modulate the NF-kB signaling pathway, leading to reduced inflammation.

Antitumoral Activity

The potential of this compound as an antitumoral agent is notable, particularly due to its ability to target hypoxic tumor environments.

- Mechanism of Action : Nitro groups in aromatic compounds can enhance their activity against cancer cells by acting as hypoxia-activated prodrugs.

- Research Findings :

- In vitro studies demonstrated that related compounds exhibit significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- The IC50 values for these compounds ranged from 2.43 μM to 14.65 μM, indicating potent antitumor activity.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Antimicrobial | DNA binding | Effective against E. coli (MIC = 1 μM) |

| Anti-inflammatory | Inhibition of iNOS/COX-2 | Modulates NF-kB pathway |

| Antitumoral | Hypoxia activation | IC50 values: MDA-MB-231 (2.43–7.84 μM) |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid?

- Methodological Answer : The synthesis typically involves sequential nitration, amide coupling, and hydroxylation. For nitro-substituted benzoic acids, regioselective nitration of aromatic precursors is critical. For example, nitration of hydroxybenzoic acid derivatives can be optimized using mixed-acid conditions (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts . Amide bond formation between nitrobenzoyl chlorides and amino-nitrobenzoic acid derivatives is achieved via Schotten-Baumann conditions (e.g., using DCC/DMAP in anhydrous DCM) . Purification often requires column chromatography with gradient elution (e.g., hexane/EtOAc).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic proton environments (e.g., nitro and hydroxyl substituents) and confirm amide bond formation. Deuterated DMSO is preferred due to the compound’s low solubility in CDCl₃ .

- FT-IR : Identify key functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹, N–H bend of amide at ~1550 cm⁻¹) .

- HRMS (ESI-TOF) : Confirm molecular weight and isotopic patterns, especially for nitro groups (e.g., [M–H]⁻ ion in negative mode) .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by precipitation in ice-cwater. For recrystallization, mixed-solvent systems (e.g., EtOH/H₂O) are effective. Sonication and heating (≤60°C) can enhance dissolution .

Advanced Research Questions

Q. How can SHELXL and WinGX be applied to resolve crystallographic ambiguities in this compound?

- Methodological Answer :

- Structure Solution : Use SHELXD for dual-space recycling to locate heavy atoms (e.g., nitro groups) in the unit cell .

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) for nitro and hydroxyl groups. Constraints (e.g., DFIX for bond lengths) improve convergence .

- Visualization : WinGX/ORTEP generates thermal ellipsoid plots to assess disorder or rotational flexibility in the nitrobenzoyl moiety .

Q. What strategies mitigate data contradictions between spectroscopic and crystallographic results?

- Methodological Answer : Cross-validate using:

- Torsion Angle Analysis : Compare dihedral angles (e.g., amide plane vs. aromatic ring) from XRD with NMR coupling constants (³JHH) .

- Hydrogen Bonding : Confirm intra-/intermolecular H-bonds (e.g., O–H···O=C) via XRD and IR (broad O–H stretches at ~3000 cm⁻¹) .

- Density Functional Theory (DFT) : Optimize molecular geometry computationally (e.g., Gaussian09) and overlay with XRD coordinates to identify discrepancies .

Q. How can this compound serve as a precursor for heterocyclic scaffolds in drug discovery?

- Methodological Answer : The nitro and carboxylic acid groups enable diverse derivatization:

- Cyclization : React with o-phenylenediamines under acidic conditions to form benzimidazoles .

- Nitro Reduction : Use H₂/Pd-C or Zn/HCl to convert nitro to amine, followed by condensation with aldehydes for Schiff base libraries .

- Solid-Phase Synthesis : Immobilize via Rink resin linker for combinatorial synthesis of benzodiazepinediones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.